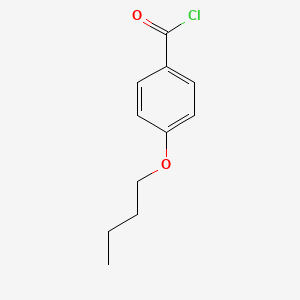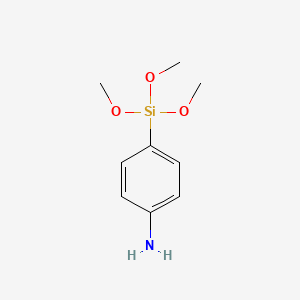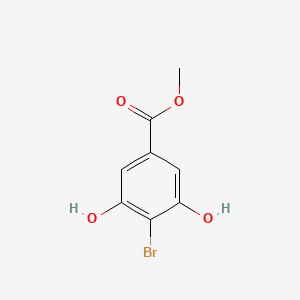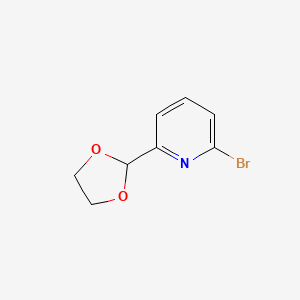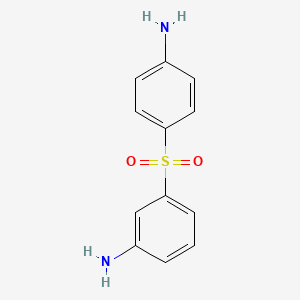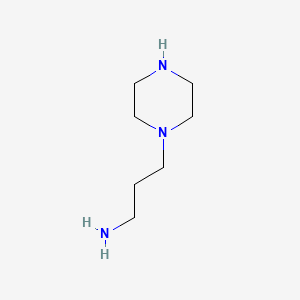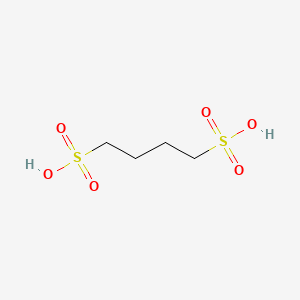
1,1-Bis(methylthio)ethylene
Vue d'ensemble
Méthodes De Préparation
1,1-Bis(methylthio)ethylene can be synthesized through several methods. One common synthetic route involves the reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple method for the preparation of various derivatives with potential synthetic and pharmacological interest. The reaction conditions are mild, and the yields are generally good.
Analyse Des Réactions Chimiques
1,1-Bis(methylthio)ethylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Applications De Recherche Scientifique
1,1-Bis(methylthio)ethylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research into the pharmacological properties of this compound derivatives has shown promise for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-bis(methylthio)ethylene involves its reactivity with various nucleophiles and electrophiles. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily related to its ability to form stable intermediates and products through nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
1,1-Bis(methylthio)ethylene can be compared with other similar compounds, such as:
1,1-Bis(methylthio)-2-nitroethene: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ketene dimethyl thioacetal: Another related compound with similar chemical properties and applications.
1,1-Bis(methylsulfanyl)ethene: This compound is structurally similar and exhibits comparable reactivity in chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the potential for the formation of a wide range of derivatives with diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
1,1-bis(methylsulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCGAESAURTGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199112 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51102-74-0 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1-Bis(methylthio)ethylene in cycloaddition reactions?
A: this compound acts as a valuable dienophile in [2+2] cycloaddition reactions. Research demonstrates its successful utilization in reactions with 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives, resulting in the formation of cyclobutane rings. [] This reaction is particularly notable as it can be catalyzed by a chiral titanium reagent, leading to the production of enantiomerically enriched cyclobutanes. [] This methodology holds promise for synthesizing chiral compounds with potential applications in pharmaceuticals and other fields.
Q2: How does the structure of this compound influence its reactivity?
A: The presence of two sulfur atoms directly bonded to the ethylene moiety significantly impacts the reactivity of this compound. The sulfur atoms, with their lone electron pairs, can influence the electron density distribution across the double bond, potentially affecting its ability to participate in cycloaddition reactions. [] Further studies on the conformational composition of this compound aim to provide a deeper understanding of how its structure dictates its reactivity in various chemical transformations. [, ]
Q3: Are there alternative reagents to this compound in cycloaddition reactions?
A: While this compound serves as an effective dienophile in [2+2] cycloadditions, other reagents can also be employed. For instance, arylmethylenemalonaldehydes have been successfully reacted with various olefins, including 2-methylpropane, 1,1-diphenylethylene, styrene, ethyl vinyl ether, 1,1-dimethoxyethylene, and this compound, to generate substituted 3,4-dihydro-2H-pyran-5-carboxaldehydes. [] The choice of reagent ultimately depends on the specific reaction conditions and desired product.
Q4: What analytical techniques are employed to study this compound and its reactions?
A: Researchers utilize various analytical methods to characterize this compound and investigate its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is instrumental in studying the conformational equilibria of compounds like 2-ethoxy-4-aryl-3,4-dihydropyran-5-carboxaldehydes, which are synthesized using this compound as a reagent. [] Furthermore, X-ray crystallography has been used to confirm the structure of compounds derived from reactions involving this compound, such as trans-2-ethoxy-4-(4-chlorophenyl)-3,4-dihydropyran-5-carboxaldehyde. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



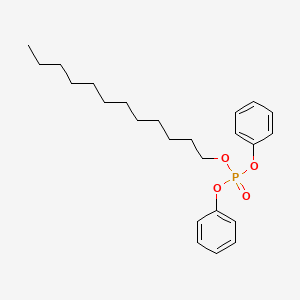
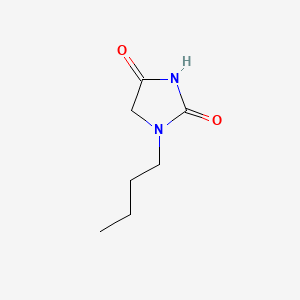
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)

